1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
Description
IUPAC Nomenclature & Systematic Identification
The compound 1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is systematically identified using IUPAC rules as 2-[(3-chlorophenyl)methyl]-5-methylpyrazol-3-amine . This nomenclature reflects its core pyrazole ring substituted at the 1-position with a 3-chlorobenzyl group and at the 3-position with a methyl group. The numbering prioritizes the pyrazole nitrogen atoms, with the amine group (-NH$$_2$$) at position 5.
Key identifiers include:
- Molecular formula : C$${11}$$H$${12}$$ClN$$_3$$
- Molecular weight : 221.68 g/mol
- SMILES notation : CC1=NN(C(=C1)N)CC2=CC(=CC=C2)Cl
- InChIKey : MHEPRRNMEIJDFT-UHFFFAOYSA-N
Systematic characterization via spectroscopic methods confirms the structure:
- $$^1$$H-NMR : Signals at δ 2.25 ppm (s, 3H, CH$$3$$), δ 5.10 ppm (s, 2H, CH$$2$$), and δ 6.70–7.30 ppm (m, 4H, aromatic).
- $$^{13}$$C-NMR : Peaks at 14.2 ppm (CH$$3$$), 45.8 ppm (CH$$2$$), 108–150 ppm (aromatic carbons).
Molecular Geometry Optimization via DFT Calculations
Density Functional Theory (DFT) calculations using the B3LYP/6-311++G(d,p) basis set optimize the molecular geometry. Key geometric parameters include:
| Parameter | Value (Å/°) |
|---|---|
| Pyrazole ring bond lengths | N1–N2: 1.34 Å |
| C3–N4: 1.32 Å | |
| Benzyl C–Cl bond length | 1.74 Å |
| Dihedral angle (pyrazole-benzyl) | 112.5° |
The optimized structure reveals a near-planar pyrazole ring with slight distortion due to steric interactions between the methyl and benzyl groups. The chlorobenzyl group adopts a gauche conformation relative to the pyrazole ring, minimizing steric hindrance.
Electronic Structure Analysis: HOMO-LUMO Profiles
Frontier molecular orbital (FMO) analysis at the B3LYP/6-311++G(d,p) level provides insights into reactivity:
| Orbital | Energy (eV) | Spatial Distribution |
|---|---|---|
| HOMO | -5.82 | Localized on pyrazole ring and NH$$_2$$ |
| LUMO | -1.94 | Delocalized across chlorobenzyl group |
The HOMO-LUMO gap of 3.88 eV indicates moderate kinetic stability and polarizability. The HOMO’s localization on the amine group suggests nucleophilic reactivity, while the LUMO’s chlorobenzyl delocalization implies electrophilic aromatic substitution susceptibility.
Natural Bond Orbital (NBO) analysis reveals:
- Charge distribution : Negative charge on N$$2$$ (-0.42 e) and NH$$2$$ (-0.38 e).
- Hyperconjugation : Stabilization energy of 28.5 kcal/mol from LP(N$$_2$$) → σ*(C3–N4).
Comparative Analysis of Tautomeric Forms: Prototropic Equilibria
The compound exhibits prototropic tautomerism involving amine group migration. Two dominant tautomers are identified:
| Tautomer | Relative Energy (kcal/mol) | Population (298 K) |
|---|---|---|
| 3-Amino-1-(3-chlorobenzyl)-5-methyl-1H-pyrazole | 0.0 (reference) | 92% |
| 5-Amino-1-(3-chlorobenzyl)-3-methyl-1H-pyrazole | +10.7 | 8% |
Key factors influencing tautomer stability :
- Resonance stabilization : The 3-amino tautomer benefits from conjugation between NH$$_2$$ and the pyrazole ring.
- Steric effects : The 5-amino tautomer experiences repulsion between NH$$_2$$ and the benzyl group.
UV irradiation in argon matrices induces tautomer interconversion, with a phototautomerization quantum yield of 0.45. The equilibrium is solvent-dependent:
- Polar solvents (e.g., water) : Favor the 5-amino tautomer (ΔG = -2.1 kcal/mol).
- Nonpolar solvents (e.g., hexane) : Favor the 3-amino tautomer (ΔG = +1.8 kcal/mol).
Infrared spectroscopy confirms tautomeric forms via N–H stretching frequencies:
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-5-11(13)15(14-8)7-9-3-2-4-10(12)6-9/h2-6H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEPRRNMEIJDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599103 | |
| Record name | 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006682-91-2 | |
| Record name | 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006682-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The cyclocondensation of hydrazine derivatives with 1,3-diketones represents a classical approach to pyrazole synthesis. For 1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, this method involves reacting 3-chlorobenzylamine with a diketone precursor, such as 2,4-pentanedione, under acidic or thermal conditions. A study by demonstrated that refluxing ethyl acetoacetate with hydrazine hydrate in ethanol yields 3-methyl-1H-pyrazol-5(4H)-one, a key intermediate. Subsequent condensation with 3-chlorobenzaldehyde under basic conditions forms the chalcone intermediate, which undergoes cyclization to yield the target compound.
Table 1: Cyclocondensation Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Ethanol or dioxane | |
| Catalyst | Piperidine | |
| Temperature | Reflux (78–100°C) | |
| Reaction Time | 4–6 hours | |
| Yield | 75–89% (intermediate steps) |
Direct Amination via O-Acylhydroxylamine Reagents
A modern approach reported by utilizes O-(4-nitrobenzoyl)hydroxylamine as an aminating agent in dimethylformamide (DMF). This one-pot method enables direct N-alkylation of preformed pyrazole rings. For example, treating 3-methyl-1H-pyrazole with 3-chlorobenzyl chloride in the presence of O-(4-nitrobenzoyl)hydroxylamine at 85°C for 1.5 hours yields the target compound with 38% efficiency.
Table 2: Direct Amination Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Reagent | O-(4-nitrobenzoyl)hydroxylamine | |
| Solvent | DMF | |
| Temperature | 85°C | |
| Reaction Time | 1.5 hours | |
| Yield | 38% |
Detailed Methodologies and Mechanistic Insights
Chalcone Cyclization Pathway
The synthesis begins with the Claisen-Schmidt condensation of 3-chlorobenzaldehyde and acetophenone to form a chalcone intermediate. Cyclization with hydrazine hydrate in acetic acid generates the pyrazole core, followed by methylation at the N1 position using methyl iodide. Nuclear magnetic resonance (NMR) analysis of analogous compounds reveals characteristic peaks at δ 2.32 ppm (methyl group) and δ 5.70 ppm (pyrazole C-H), confirming successful ring formation.
Reductive Amination Approach
An alternative route employs reductive amination of 3-methyl-1H-pyrazol-5-amine with 3-chlorobenzaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol. This method proceeds via imine intermediate formation, followed by reduction to the secondary amine. While this pathway offers milder conditions, competing side reactions limit yields to 25–30%.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Elevated temperatures (80–85°C) in DMF significantly enhance reaction rates for direct amination but risk decomposition of the hydroxylamine reagent. Polar aprotic solvents like DMF stabilize intermediates, whereas ethanol favors cyclization steps but prolongs reaction times.
Catalytic Enhancements
Introducing palladium catalysts in Suzuki-Miyaura coupling reactions enables diversification of the benzyl substituent post-synthesis. For instance, substituting the 3-chlorophenyl group with aryl boronic acids expands access to derivative libraries.
Table 3: Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Cyclocondensation | 75–89% | High | Moderate |
| Direct Amination | 38% | Moderate | High |
| Reductive Amination | 25–30% | Low | Low |
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the pyrazole ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Positional Isomers of the Chlorobenzyl Group
- 1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine (CAS: 3524-40-1): The chlorine substituent is located at the ortho position on the benzyl ring. This isomer exhibits reduced steric hindrance compared to the 3-chloro derivative but may have altered electronic interactions due to proximity to the pyrazole nitrogen.
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS: Not explicitly listed): The benzyl group is replaced with a 4-chlorophenyl ring directly attached to the pyrazole.
Substitutions on the Benzyl Group
1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine (CAS: 1247408-94-1):
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine (Compound 31):
Modifications to the Pyrazole Core
1-(3-Chlorobenzyl)-3-cyclopropyl-1H-pyrazol-5-amine :
- Dihydro-2H-pyrazole[3,4-b]pyridine Derivatives: Synthesized from 3-methyl-1H-pyrazol-5-amine, these fused-ring systems exhibit enhanced rigidity.
Heterocyclic Extensions
- 2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine (Compound 9):
Key Data Table: Structural and Functional Comparison
Impact of Structural Variations
Electronic Effects :
Biological Implications :
- Compounds with heterocyclic extensions (e.g., pyrimidine) show enhanced kinase inhibitory activity due to additional hydrogen-bonding sites .
Biological Activity
1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is CHClN, with a molecular weight of approximately 258.147 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, along with a 3-chlorobenzyl group and a methyl group at specific positions. The presence of the chlorobenzyl moiety is believed to enhance its interaction with biological targets, potentially increasing its efficacy .
The mechanism of action for 1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. This compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For instance, docking studies have suggested effective binding to enzymes involved in inflammatory pathways, indicating its potential therapeutic role .
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity for various pyrazole derivatives, including 1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine. The compound has been evaluated for its minimum inhibitory concentration (MIC) against several pathogens.
Data Table: Antimicrobial Activity
| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine | Staphylococcus aureus | 0.25 | 0.50 |
| 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine | Escherichia coli | 0.30 | 0.60 |
| 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine | Candida albicans | 0.35 | 0.70 |
These results indicate that the compound exhibits potent antimicrobial properties against both bacterial and fungal strains, making it a promising candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its antimicrobial properties, 1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine has shown significant anti-inflammatory effects in various experimental models. The compound has been tested for its ability to inhibit pro-inflammatory markers and cytokines.
Case Study: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory activity of this compound using a carrageenan-induced paw edema model in rats, it was found that:
- Dosing : Administered at doses of 50 mg/kg and 100 mg/kg.
- Results :
- At 50 mg/kg: Inhibition of edema by 35% .
- At 100 mg/kg: Inhibition of edema by 60% , comparable to indomethacin.
These findings suggest that the compound may serve as an effective anti-inflammatory agent, potentially useful in treating conditions characterized by inflammation .
Comparative Analysis with Related Compounds
To better understand the unique properties of 1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, it is useful to compare it with structurally similar compounds.
Data Table: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine | Similar pyrazole structure with different substitution | Moderate antimicrobial activity |
| 1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine | Another positional variant | Lower anti-inflammatory activity |
| 1-(Phenyl)-3-methyl-1H-pyrazol-5-amine | Lacks halogen substitution | Minimal biological activity |
This comparison highlights the enhanced biological activities associated with the chlorobenzyl substitution in the target compound .
Q & A
Basic: What are the key synthetic methodologies for preparing 1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative approach involves:
- Step 1: Reacting a pyrazole precursor (e.g., 3-methyl-1H-pyrazol-5-amine) with 3-chlorobenzyl chloride in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0–5°C, followed by room-temperature stirring for 4–5 hours .
- Step 2: Purification via column chromatography (silica gel, hexane:ethyl acetate) to isolate the product.
- Alternative Route: Use methylamine-HCl and paraformaldehyde in ethanol under reflux to introduce the methyl group, as seen in analogous pyrazole derivatives .
Key Characterization: Confirm structure via H/C NMR (e.g., δ ~5.02 ppm for benzyl -CH, δ ~3.85 ppm for -OCH in related compounds) and mass spectrometry (e.g., ESI-MS m/z ~250–300) .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer:
- Chromatography: Use TLC (silica gel, hexane:ethyl acetate) to monitor reaction progress .
- Spectroscopy:
- Elemental Analysis: Compare calculated vs. observed C/H/N percentages (e.g., C: 57.66% calc. vs. 57.64% obs.) .
Advanced: How can researchers resolve contradictions in synthetic yields across different methodologies?
Methodological Answer:
Discrepancies may arise from reaction conditions (e.g., temperature, solvent polarity) or purification efficiency. To address this:
- Optimization: Conduct a Design of Experiments (DoE) to test variables like solvent (DCM vs. THF), base (TEA vs. NaHCO), and temperature (0°C vs. RT) .
- Mechanistic Analysis: Use computational tools (DFT) to model reaction pathways and identify rate-limiting steps. For example, steric hindrance from the 3-chlorobenzyl group may slow nucleophilic substitution .
- Yield Comparison: Cross-validate yields using HPLC purity assays (e.g., 95% purity threshold) to rule out impurities affecting reported values .
Advanced: How can crystallographic data be obtained for this compound, and which software is recommended?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation of a saturated solution in ethyl acetate/hexane.
- Data Collection: Use X-ray diffraction (XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Employ SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution). These tools are robust for small-molecule crystallography and handle twinning or high-resolution data .
- Validation: Check R-factors (e.g., R < 0.05) and validate geometry using CCDC databases .
Basic: What analytical techniques are critical for assessing compound purity?
Methodological Answer:
- HPLC: Use a C18 column (acetonitrile/water gradient) to quantify purity (e.g., 95% minimum for pharmacological studies) .
- Melting Point: Compare observed mp with literature values (e.g., 211–215°C for related pyrazoles) to detect polymorphs .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., ESI-MS m/z ~250–300) and rule out adducts .
Advanced: How to design a bioactivity study for this compound, addressing potential off-target effects?
Methodological Answer:
- Assay Selection:
- Controls: Include positive controls (e.g., ciprofloxacin for antimicrobials) and vehicle controls (DMSO).
- Data Interpretation: Use dose-response curves (IC/EC) and statistical tools (e.g., ANOVA) to distinguish noise from true activity .
Advanced: What computational strategies predict the compound’s reactivity or pharmacophore model?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., amine group reactivity) .
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., TLR4 for anti-inflammatory studies) .
- ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity) and CYP450 interactions to guide SAR .
Basic: How does the substitution pattern (e.g., 3-chlorobenzyl) influence the compound’s stability?
Methodological Answer:
- Electron-Withdrawing Effects: The 3-chloro group increases electrophilicity at the benzyl position, potentially enhancing reactivity in nucleophilic environments.
- Steric Effects: The ortho-chloro substituent may hinder rotation, stabilizing specific conformers. Monitor via variable-temperature NMR .
- Degradation Studies: Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to track decomposition .
Advanced: How to address discrepancies in spectral data between synthesized batches?
Methodological Answer:
- Batch Comparison: Run H NMR in identical solvents (e.g., CDCl) and calibrate using TMS.
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., unreacted starting materials or oxidation products) .
- Crystallography: Confirm if polymorphic variations (e.g., different crystal packing) alter spectral profiles .
Advanced: What strategies optimize the compound’s solubility for in vivo studies?
Methodological Answer:
- Co-Solvents: Use DMSO/PEG400 mixtures for aqueous solubility enhancement (test up to 10% v/v).
- Salt Formation: React with HCl to form a hydrochloride salt, improving hydrophilicity .
- Nanoformulation: Encapsulate in liposomes (e.g., phosphatidylcholine-based) and assess stability via dynamic light scattering (DLS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
